Hydrindantin

Description

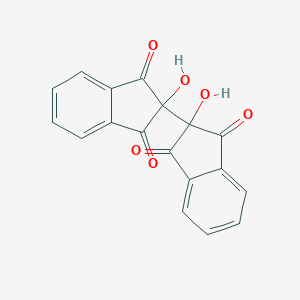

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(2-hydroxy-1,3-dioxoinden-2-yl)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O6/c19-13-9-5-1-2-6-10(9)14(20)17(13,23)18(24)15(21)11-7-3-4-8-12(11)16(18)22/h1-8,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFPYLZOVOCBPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)(C3(C(=O)C4=CC=CC=C4C3=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063701 | |

| Record name | [2,2'-Bi-1H-indene]-1,1',3,3'(2H,2'H)-tetrone, 2,2'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Hydrindantin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14790 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5103-42-4 | |

| Record name | Hydrindantin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5103-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrindantin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005103424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDRINDANTIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [2,2'-Bi-1H-indene]-1,1',3,3'(2H,2'H)-tetrone, 2,2'-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [2,2'-Bi-1H-indene]-1,1',3,3'(2H,2'H)-tetrone, 2,2'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dihydroxy-2,2'-biindan-1,1',3,3'-tetraone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRINDANTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P469P1DDC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Reaction Pathways of Hydrindantin

Formation Mechanisms of Hydrindantin in Redox Reactions

Stoichiometry and Yield Optimization in this compound Formation

The formation of this compound is fundamentally a reduction reaction of its parent compound, ninhydrin (B49086). The stoichiometry of this conversion depends on the specific reducing agent and pathway employed. In the well-known ninhydrin test for amino acids, two molecules of ninhydrin react with one molecule of an α-amino acid; the amino acid serves as the reducing agent, leading to the formation of one molecule of this compound alongside byproducts such as an aldehyde, carbon dioxide, and ammonia (B1221849) byjus.compearson.comyoutube.com.

For preparative synthesis in a laboratory or industrial setting, more direct chemical reducing agents are utilized to achieve higher yields and purity. A notable process involves the reduction of ninhydrin using sodium formaldehyde (B43269) sulfoxylate (B1233899) in an acidic aqueous medium google.com. In this method, the molar ratio of the reactants is a critical parameter for optimizing the yield. Research and patented procedures have demonstrated that using approximately 0.5 to 1.0 mole of sodium formaldehyde sulfoxylate per mole of ninhydrin provides an efficient conversion google.com.

Yield optimization is contingent on several reaction parameters, including temperature, pH, and reaction time. The synthesis using sodium formaldehyde sulfoxylate is typically conducted in an acidic aqueous solution (pH < 7), with mineral acids such as hydrochloric acid or strong organic acids like acetic acid being suitable google.com. The reaction proceeds effectively over a broad temperature range, from 0°C to 100°C, with a narrower range of 20°C to 30°C being preferred for optimal results. Following these optimized conditions allows for the synthesis of high-purity this compound with yields reported to be in excess of 90% google.com.

The table below summarizes the optimized parameters for the synthesis of this compound from ninhydrin using sodium formaldehyde sulfoxylate, based on established findings google.com.

| Parameter | Optimal Condition/Range | Reported Yield |

|---|---|---|

| Reducing Agent | Sodium Formaldehyde Sulfoxylate | >90% |

| Molar Ratio (Reducer:Ninhydrin) | 0.5:1 to 1.0:1 | |

| Temperature | 20°C - 30°C (Preferred) | |

| Reaction Medium | Aqueous Acid (pH < 7) | |

| Reaction Time | ~1 to 2 hours |

Another context for optimization involves the use of this compound as a reagent itself, particularly in the ninhydrin test. For achieving maximum color development (Ruhemann's purple), the concentration of both ninhydrin and this compound must be optimized. Studies have focused on finding the ideal ratio of this compound to ninhydrin to ensure the reaction proceeds efficiently.

The following table presents data from a study aimed at optimizing reagent concentrations for amino acid analysis mdpi.comnih.gov.

| Reagent | Tested Concentration Range (g L⁻¹) | Optimal Concentration (g L⁻¹) | Optimal Ratio (this compound:Ninhydrin) |

|---|---|---|---|

| Ninhydrin | 3 - 30 | 20 | ~4:100 |

| This compound | 0.1125 - 1.125 | ~0.8 |

Reaction Intermediates and Transition States in this compound Synthesis

The synthesis of this compound from ninhydrin involves a series of transient species, including reaction intermediates and high-energy transition states. The specific pathway and the nature of these species are dictated by the chosen synthetic route.

In a direct chemical reduction, such as with a complex metal hydride or sodium formaldehyde sulfoxylate, the reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) on the electrophilic central carbonyl carbon of ninhydrin (in its triketone form, 1,2,3-indantrione) wikipedia.orgorganicchemistrytutor.com. This initial attack is a critical step that leads to the formation of a short-lived alkoxide intermediate , where the oxygen of the former carbonyl group bears a negative charge organicchemistrytutor.com. This intermediate is highly reactive and is subsequently protonated by the acidic solvent to form a hydroxyl group.

The formation of the dimeric structure of this compound, which consists of two reduced ninhydrin units linked by a carbon-carbon bond, likely proceeds through a bimolecular reductive coupling mechanism. This pathway may involve the formation of a radical anion intermediate . In this proposed mechanism, the reducing agent transfers a single electron to a ninhydrin molecule, creating a radical anion. Two of these radical anion species can then couple to form a stable dianion, which is subsequently protonated twice by the acidic medium to yield the final this compound product.

Transition states are fleeting, high-energy molecular configurations that occur at the peak of the energy barrier between reactants and intermediates. While the precise structures of the transition states in this compound synthesis have not been experimentally elucidated, they can be inferred from established principles of organic reaction mechanisms.

Transition State of Hydride Attack : During the initial reduction of the carbonyl group, the transition state involves the partial formation of the new hydride-carbon bond and the simultaneous partial breaking of the carbon-oxygen π-bond gatech.edu. The geometry of the central carbon atom changes from sp² (trigonal planar) toward sp³ (tetrahedral) in this state gatech.edu. This is the highest energy point along the reaction coordinate for this step.

Transition State of Radical Coupling : In a pathway involving radical intermediates, the transition state for the coupling step would feature two radical anion molecules approaching each other. The transition state would be the arrangement where the new carbon-carbon single bond is partially formed, just before the stable dianion intermediate is created.

These intermediates and transition states are fundamental to understanding the kinetics and mechanism of this compound synthesis, providing insight into how reaction conditions can be manipulated to favor product formation.

Mechanistic Investigations of Hydrindantin in Chemical Processes

Role of Hydrindantin in the Ninhydrin (B49086) Reaction Mechanism

This compound plays a crucial role as an intermediate in the ninhydrin reaction, a chemical test used to detect the presence of amino acids, primary amines, and ammonia (B1221849). vedantu.combyjus.comtestbook.comcareers360.com The reaction between ninhydrin and a compound containing a free amino group leads to oxidative deamination of the amino compound, releasing carbon dioxide, ammonia, and an aldehyde. smolecule.comvedantu.combyjus.comtestbook.comcareers360.com In this process, ninhydrin itself is reduced to form this compound. vedantu.combyjus.comtestbook.comcareers360.com

This compound as an Intermediate in Ruhemann's Purple Formation

This compound is a key intermediate in the formation of Ruhemann's purple, the intensely colored complex that indicates a positive ninhydrin test. smolecule.comvedantu.comtestbook.comcareers360.comquora.comresearchgate.net Following the initial reaction where this compound is formed, the released ammonia reacts with another molecule of ninhydrin to produce diketohydrin, also known as Ruhemann's complex or Ruhemann's purple. smolecule.comvedantu.comtestbook.comcareers360.comquora.comresearchgate.net The presence of this compound is considered crucial for this color formation to occur effectively. smolecule.com

Influence of this compound Concentration on Reaction Kinetics

The concentration of this compound can influence the kinetics of the ninhydrin reaction. While the reaction between ninhydrin and amino acids alone is relatively slow, especially at room temperature, the presence of this compound significantly accelerates the formation of the colored products, particularly at elevated temperatures. google.comjppchromatography.co.uk this compound is thought to act as an accelerator, possibly by stabilizing a reaction intermediate. google.com Studies have investigated the optimal concentrations of both ninhydrin and this compound for efficient color development. For instance, in one study focusing on asparagine, optimal concentrations were found to be 20 mg/mL ninhydrin and 0.8 mg/mL this compound in a specific buffer system. nih.gov Another study examining the effect of ninhydrin concentration on the absorbance of red this compound in a cyanide reaction context found that absorbance increased with ninhydrin concentrations from 0.4% to 1%. researchgate.net

Data Table: Effect of Ninhydrin Concentration on this compound Absorbance (Example based on search result researchgate.net)

| Ninhydrin Concentration (%) | Absorbance (Arbitrary Units) |

| 0.4 | Low |

| 0.6 | Medium |

| 0.8 | High |

| 1.0 | Higher |

| 1.2 | Slightly Decreased |

Note: This table is illustrative and based on the description in search result researchgate.net. The exact absorbance values are not provided in the snippet.

Interaction with Ammonia and Other Nitrogenous Compounds

In the ninhydrin reaction, the ammonia liberated from the amino acid reacts with another molecule of ninhydrin and the previously formed this compound to yield Ruhemann's purple. smolecule.comvedantu.comtestbook.comcareers360.comquora.comresearchgate.net this compound also reacts with ammonium (B1175870) salts, further illustrating its involvement in the reactions with nitrogenous compounds. smolecule.com The reaction pathway involves the condensation of ammonia with ninhydrin and the participation of this compound to form the final colored product. smolecule.comvedantu.comtestbook.comcareers360.comquora.comresearchgate.net

Spectrophotometric Studies of this compound Reactions

Spectrophotometry is a key technique used to study the reactions involving this compound, particularly in the context of the ninhydrin test and cyanide reactions. nih.govresearchgate.netorientjchem.org Spectrophotometric studies have been conducted to investigate the mechanism of the reaction of ninhydrin with amino acids, focusing on the reactions of this compound. nih.gov These studies often involve measuring the absorbance of the colored products formed, such as Ruhemann's purple or the colored complexes formed in cyanide reactions, at specific wavelengths (e.g., 570 nm for Ruhemann's purple, 485 nm or 590 nm for cyanide-ninhydrin reaction products). nih.govresearchgate.netorientjchem.org Spectrophotometry allows for the monitoring of reaction kinetics and the determination of optimal conditions for color development. nih.govresearchgate.netorientjchem.org

This compound in Cyanide Reaction Mechanisms

This compound is also implicated as an intermediate in reactions involving ninhydrin and cyanide. researchgate.netderpharmachemica.commanupatra.innih.govlew.ro

Intermediary Role in Cyanide-Ninhydrin Reactions

In the catalytic reaction of ninhydrin in the presence of cyanide ions under alkaline conditions, this compound is obtained as an intermediate product. researchgate.netderpharmachemica.commanupatra.innih.govlew.ro This reaction can lead to the formation of colored compounds, including a red solution when this compound decomposes in the presence of sodium carbonate, and a blue solution at higher pH values. orientjchem.orgderpharmachemica.commanupatra.in While this compound is considered an intermediary, the reaction between cyanide and ninhydrin can also lead to the formation of a stable, isolable ninhydrin-cyanide compound, 2-cyano-1,2,3-trihydroxy-2H indene (B144670), which is purple or blue depending on the pH. researchgate.netnih.gov Spectrophotometric studies have been used to investigate the mechanism and optimize the conditions for cyanide determination based on its reaction with ninhydrin, where this compound plays an intermediary role. researchgate.netorientjchem.orgderpharmachemica.commanupatra.innih.govlew.ro

Impact on Interference Mechanisms in Cyanide Detection

Research into the cyanide-ninhydrin reaction has reconsidered the traditional Ruhemann's sequence, proposing an alternative mechanism where this compound is an intermediary in the formation of the colored 2-cyano-1,2,3-trihydroxy-2H indene salts. nih.govresearchgate.net Understanding these interference mechanisms is crucial for improving the robustness and accuracy of cyanide detection methods utilizing this compound.

Table 1: Impact of Selected Anions on Cyanide Absorbance Signal

| Anion | Impact on Cyanide Absorbance |

| Nitrite (B80452) | Enhancement |

| Ascorbic Acid | Suppression |

| Glucose | Suppression |

| Sulphite | Suppression |

| Bromide Ion | Suppression |

Catalytic and Redox Properties of this compound

This compound exhibits redox properties and can function as a reducing agent in certain chemical transformations. wikipedia.orginformahealthcare.com Its formation from the reduction of ninhydrin is a key aspect of its chemistry. byjus.comsmolecule.com

This compound as a Reducing Agent in Organic Transformations

This compound is understood to be the reduced form of ninhydrin. byjus.comsmolecule.com In the context of the ninhydrin test, the reaction between ninhydrin and an amino acid involves the oxidative deamination of the amino acid, with ninhydrin acting as the oxidizing agent and being reduced to this compound. byjus.comsmolecule.com This highlights this compound's role as a product of a reduction reaction and its potential to act as a reducing species under suitable conditions.

While the primary context of this compound's reducing behavior is its formation from ninhydrin, alternative synthetic routes to this compound itself can involve the reduction of other diketone compounds. smolecule.com This further underscores its identity as a reduced species. This compound can be produced in situ by adding a reducing agent to a ninhydrin solution, which reduces a portion of the ninhydrin. google.com Strong reducing agents can facilitate this process rapidly. google.com For example, reacting ninhydrin with sodium formaldehyde (B43269) sulfoxylate (B1233899) in an acidic aqueous solution has been shown to yield this compound efficiently. google.com

This compound's solubility characteristics also play a role in its application. It is insoluble in totally aqueous media but soluble in various organic solvents, which are often added to reagents to prevent precipitation. google.com

Exploration of Antioxidant Properties in Chemical Systems

While the primary described function of this compound relates to its role in the ninhydrin reaction and its nature as a reduced species, the broader chemical landscape includes investigations into the antioxidant properties of various compounds. Antioxidants are substances that can delay, prevent, or inhibit oxidative damage by counteracting reactive oxygen and nitrogen species. actascientific.comekb.eg They can function through various mechanisms, including scavenging free radicals, chelating metals, and breaking oxidative chains. actascientific.comekb.egnih.gov

Though direct, extensive research specifically detailing the antioxidant properties of this compound in isolation is not prominently featured in the provided search results, its identity as a reduced form of ninhydrin suggests it has accepted electrons during its formation. This intrinsic characteristic is related to the concept of redox reactions, which are fundamental to antioxidant activity. Many compounds with reducing capabilities exhibit antioxidant properties by donating electrons or hydrogen atoms to stabilize free radicals. actascientific.com

The exploration of antioxidant properties in chemical systems often involves assessing the ability of a compound to scavenge free radicals or reduce oxidizing agents. ekb.egnih.gov Given that this compound is produced via the reduction of ninhydrin, it possesses a redox potential that could, in principle, allow it to participate in other redox processes. However, specific data or detailed mechanisms regarding this compound acting as an antioxidant beyond its role in the ninhydrin reaction are not provided in the search results. Research into the antioxidant properties of compounds is an active area, and various natural and synthetic substances are studied for their potential in mitigating oxidative stress in chemical and biological systems. actascientific.comnih.gov

Table 2: Selected Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₀O₆ | wikipedia.orgsigmaaldrich.com |

| Molecular Weight | 322.27 g/mol | wikipedia.orgsigmaaldrich.com |

| Melting Point | ~250-252 °C (decomposition) | wikipedia.orgsigmaaldrich.comchemsrc.comchemicalbook.comchemdad.com |

| Solubility | Insoluble in water, soluble in organic solvents | chemicalbook.comgoogle.com |

Advanced Research Applications of Hydrindantin

Hydrindantin in Analytical Chemistry Method Development

This compound is a crucial reagent in analytical chemistry, particularly in methods involving the detection and quantification of amino acids and other primary amines. nih.govdrugfuture.comchemimpex.com

Optimization of Ninhydrin-Hydrindantin Reagents for Amino Acid Analysis

The ninhydrin (B49086) reaction, which utilizes this compound, is a widely employed method for the detection and spectrophotometric quantification of amino acids. mdpi.comnih.gov this compound is considered a crucial component in ninhydrin reagents, often serving as a reduced form of ninhydrin. analab.com.twgrupobiomaster.com The presence of this compound is essential for the effective formation of Ruhemann's purple, the colored compound measured in the ninhydrin test for primary amines. smolecule.commdpi.comgrupobiomaster.com

Research has focused on optimizing the composition and conditions of ninhydrin-hydrindantin reagents to improve the sensitivity and reproducibility of amino acid analysis. Factors such as the buffer system, pH, solvent, incubation time, temperature, and the concentrations of ninhydrin and this compound significantly influence the color development. mdpi.comnih.govresearchgate.net Studies have investigated optimal concentrations of ninhydrin and this compound, as well as reaction temperatures and times. mdpi.comresearchgate.netresearchgate.net For instance, one optimized method for quantifying free amino acids utilized a reaction mixture containing specific concentrations of potassium acetate, acetic acid, ninhydrin, and this compound in a DMSO/acetate buffer, with heating at 90 °C for 45 minutes found to be effective. mdpi.comnih.govresearchgate.net The ratio of this compound to ninhydrin has also been a subject of optimization studies. mdpi.comresearchgate.netresearchgate.net Using pure this compound instead of a reducing agent in the ninhydrin reaction can offer advantages such as being non-toxic and keeping the blank low. mdpi.com

Interactive Table: Optimized Ninhydrin-Hydrindantin Reagent Composition mdpi.comnih.govresearchgate.net

| Component | Concentration (Final) |

| Potassium acetate | 0.8 mol L⁻¹ |

| Acetic acid | 1.6 mol L⁻¹ |

| Ninhydrin | 20 mg mL⁻¹ |

| This compound | 0.8 mg mL⁻¹ |

| Solvent/Buffer | DMSO/acetate buffer 40/60 (v/v) |

Note: This table represents one example of an optimized reagent composition found in the literature.

Detection and Quantification of Analytes in Complex Mixtures

This compound's role in the ninhydrin reaction extends to the detection and quantification of various analytes in complex mixtures. As a component of ninhydrin reagents, it facilitates the reaction with primary amines present in diverse samples. chemimpex.com This is particularly relevant in the analysis of biological samples, food products, and environmental samples where amino acids and other amines are key components. smolecule.commdpi.com The ability to detect and quantify these compounds is crucial for applications ranging from nutritional studies and clinical diagnostics to quality control in manufacturing processes and environmental monitoring. smolecule.comchemimpex.com

Applications in Biochemical Assays and Proteomics Research

In biochemical research, the formation of this compound during the ninhydrin test is utilized in studying protein synthesis and metabolism. smolecule.com While this compound itself may not exhibit direct biological activity, its presence serves as an indicator of amino acid metabolism and protein synthesis pathways. smolecule.com The ninhydrin reaction, involving this compound, has been historically significant in amino acid analysis of proteins after hydrolysis. lscollege.ac.in Although modern proteomics often employs more advanced techniques, the fundamental chemistry involving ninhydrin and this compound remains relevant for certain biochemical assays and as a basis for method development. dntb.gov.ualabmate-online.com

Methodologies for Forensic Science Applications

This compound is indirectly involved in forensic science through the widespread use of the ninhydrin reaction for fingerprint detection on porous surfaces. smolecule.comlscollege.ac.incuny.edu Latent fingerprints contain amino acids and other primary amines that react with ninhydrin reagents to produce the visible Ruhemann's purple, in which this compound is an intermediate. smolecule.comcuny.eduwikipedia.org Methodologies in forensic science focus on optimizing the application of ninhydrin reagents, which contain this compound, to enhance the visualization of fingerprints on various substrates. sigmaaldrich.commanupatra.in Research in this area includes investigating different formulations of ninhydrin reagents and the conditions for their application to achieve maximum sensitivity and clarity in fingerprint development. sigmaaldrich.com

This compound in Organic Synthesis Strategies

Beyond its analytical applications, this compound also finds utility in organic synthesis. chemimpex.com

Use as an Intermediate in Complex Chemical Structures

This compound plays a significant role in organic synthesis by acting as an intermediate in the production of more complex chemical structures. chemimpex.com Its molecular structure, featuring a central bicyclic ring system with hydroxyl and carbonyl groups, provides reactive sites that can be leveraged in synthetic pathways. smolecule.com this compound can be synthesized through methods involving the reaction of ninhydrin with amino acids or amines, or through the reduction of ninhydrin. smolecule.comgoogle.com The controlled synthesis of this compound allows for its use as a building block or key intermediate in the construction of various organic molecules. While specific examples of complex structures synthesized directly from this compound as a starting material are less extensively documented in the provided sources compared to its role in the ninhydrin reaction, its classification and reported use as an intermediate highlight its potential in creating diverse chemical compounds. chemimpex.comdatainsightsmarket.com

Development of Novel Synthetic Pathways

This compound is often formed during the ninhydrin reaction through the reduction of ninhydrin. google.com While the basic reaction is well-established, research continues into developing novel synthetic pathways related to this compound and its analogs. For instance, studies have investigated the reaction of cyanide with ninhydrin, where this compound was identified as an intermediary product. researchgate.net This research into the reaction mechanisms can potentially inform new synthetic routes. Furthermore, the development of novel ninhydrin reagents sometimes involves controlling the in-situ formation of this compound from ninhydrin using temperature-dependent reducing agents. google.comgoogleapis.com This approach aims to improve the stability and handling of the reagent. google.com Research also focuses on synthesizing ninhydrin analogs with enhanced properties, which inherently involves developing new synthetic routes to these related structures. researchgate.net

Emerging Research Areas

The unique properties of this compound suggest potential applications in several emerging research areas. ontosight.ai

Potential in Material Science Research

This compound's properties might make it useful in the development of new materials, such as polymers or dyes. ontosight.aichemimpex.com Research in material science explores the potential applications of compounds like this compound in creating novel materials that can enhance the properties of various products. chemimpex.comdatainsightsmarket.com While specific detailed findings on this compound's direct application in material science are still emerging, its chemical structure and reactivity suggest it could serve as a building block or additive in the synthesis of functional materials. ontosight.aibldpharm.com

Investigations in Environmental Chemistry for Pollutant Degradation

This compound is being explored in studies examining the degradation of pollutants. chemimpex.com Environmental chemistry research focuses on understanding the fate and transformation of organic pollutants in the environment and developing methods for their remediation. au.dkrsc.orgsciopen.comkeaipublishing.com The involvement of this compound as an intermediary in reactions, such as the reaction between ninhydrin and cyanide, highlights its potential relevance in the study of chemical transformations of contaminants. researchgate.net Further investigations in this area could explore this compound's role or potential use in developing novel degradation pathways for specific pollutants. chemimpex.com

Theoretical and Computational Studies of Hydrindantin

Quantum Chemical Calculations on Hydrindantin Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules scienceopen.comaspbs.com. These calculations can provide information about reaction pathways, transition states, and energy barriers, offering a detailed understanding of how this compound participates in chemical reactions rsc.orgnih.gov. Studies involving ninhydrin (B49086) and its relatives, including this compound, have utilized ab initio quantum mechanical calculations to explore reaction mechanisms, such as the formation of Ruhemann's Purple 205.166.159. These calculations help in understanding the energetic feasibility of different reaction steps and can propose revised mechanisms under specific conditions, like room temperature forensic analyses 205.166.159. The application of quantum chemical calculations can reveal detailed reaction processes, including entire catalytic cycles or biological reaction pathways nih.gov.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into molecular interactions and dynamics nih.gov. While specific MD simulations focusing solely on this compound interactions were not extensively found in the search results, MD simulations are widely used to study interactions between various molecules, including organic compounds, with different environments or other molecules mdpi.comnih.govmdpi.comdovepress.com. These simulations can analyze aspects such as hydrogen bonding, van der Waals forces, and conformational changes, which are crucial for understanding the behavior of molecules in solution or at interfaces mdpi.comnih.govdovepress.com. For instance, MD simulations have been used to study the interaction energy and hydrogen bond formation in various systems mdpi.comdovepress.com. The principles and methods used in these studies can be applied to investigate how this compound interacts with other molecules involved in reactions or in different environments.

In Silico Modeling of Reaction Pathways Involving this compound

In silico modeling plays a significant role in predicting and understanding chemical reaction pathways mmlpi.chchemrxiv.org. For reactions involving this compound, particularly its role in the ninhydrin test, in silico methods can be used to map out potential reaction mechanisms and identify key intermediates and transition states 205.166.159. Platforms and methods exist for the efficient scanning of elementary reaction space and cataloging reaction pathways, including activation energies mmlpi.ch. Computational studies on the reaction between ninhydrin and amino acids, where this compound is an intermediate, have utilized ab initio computational studies to detail reaction energetics and propose mechanisms 205.166.159. These models can help visualize and analyze complex reaction networks, revealing prevailing pathways mmlpi.chrsc.org. The use of computational techniques allows for the exploration of reactions under various conditions and can complement experimental investigations in unraveling complex chemical processes rsc.orgrutgers.edu.

Structure-Activity Relationship (SAR) Studies and Predictive Models

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of molecules with their biological or chemical activity nih.govcollaborativedrug.com. While SAR studies are frequently applied in drug discovery and toxicology to predict biological activity or toxicity nih.govcollaborativedrug.comcreative-proteomics.comfrontiersin.orgnih.gov, the principles can be extended to understand the relationship between the structure of this compound and its reactivity or role in specific chemical processes. Although direct SAR studies specifically focused on predicting this compound's activity in the context of the ninhydrin reaction were not prominently found, computational methods are integral to SAR analysis creative-proteomics.comfrontiersin.org. These methods involve building models that capture and encode SARs, which can then be used to predict the activity of new or related molecules nih.govcreative-proteomics.com. Techniques such as QSAR modeling, statistical methods, and machine learning algorithms are employed in SAR analysis to identify structural features that influence activity and develop predictive models creative-proteomics.comfrontiersin.orgnih.gov.

Q & A

Q. What are the standard protocols for using hydrindantin in amino acid quantification, and how do experimental conditions influence its reactivity?

this compound is critical in the ninhydrin reaction for detecting primary amines, particularly amino acids. To ensure reproducibility:

- Optimize pH (4.5–5.5) and temperature (90–100°C) to stabilize this compound’s redox activity .

- Use spectrophotometric detection at 570 nm for quantification, adjusting molar extinction coefficients based on solvent polarity (e.g., ethanol vs. aqueous buffers) .

- Validate protocols with internal standards (e.g., leucine) to account for variability in reducing environments .

Q. How can researchers characterize this compound’s purity and stability under varying storage conditions?

- Employ HPLC-PDA (Photodiode Array Detection) to assess purity, monitoring degradation products like ninhydrin or diketones .

- Conduct accelerated stability studies (40°C/75% RH) over 4–8 weeks, tracking colorimetric changes and solubility in aprotic solvents (e.g., DMSO) .

- Store lyophilized this compound in amber vials under argon to prevent oxidation, with periodic FT-IR validation of carbonyl group integrity .

Advanced Research Questions

Q. What experimental strategies resolve contradictory data on this compound’s substrate specificity in enzymatic assays?

Discrepancies in substrate specificity (e.g., PTCR enzyme studies) require:

- Kinetic profiling : Compare and values for this compound vs. alternative substrates (e.g., 5α-DHT) under identical buffer conditions .

- Molecular docking simulations : Model this compound’s binding affinity to active sites, accounting for steric effects from C-terminal enzyme regions .

- Controlled variable isolation : Test this compound’s reactivity in anaerobic chambers to rule out oxidative interference .

Q. How can researchers design experiments to probe this compound’s role in modulating redox pathways in vitro?

- Dose-response assays : Titrate this compound (0.1–10 mM) in NADPH-dependent reductase systems, measuring NADPH depletion via fluorescence (ex/em: 340/460 nm) .

- Competitive inhibition studies : Co-incubate with alternative electron acceptors (e.g., methylglyoxal) to assess this compound’s preference in multi-substrate environments .

- Electrochemical profiling : Use cyclic voltammetry to map this compound’s reduction potentials, correlating with biochemical activity .

Q. What statistical approaches address variability in this compound-based colorimetric assays across biological replicates?

- ANOVA with post-hoc Tukey tests : Identify outliers in absorbance data caused by uneven heating or pH drift .

- Standard curve normalization : Apply linear regression () to correct for inter-assay variability, using freshly prepared this compound stocks .

- Error propagation analysis : Quantify uncertainty from pipetting accuracy (±2%) and spectrophotometer drift (±0.005 AU) .

Methodological Frameworks

- For hypothesis-driven studies : Apply PICO (Population: enzyme systems; Intervention: this compound concentration; Comparison: alternative reductants; Outcome: kinetic parameters) to structure research questions .

- For feasibility : Use FINER criteria (Feasible: microplate-scale assays; Novel: substrate specificity mechanisms; Ethical: non-hazardous waste disposal; Relevant: redox biochemistry applications) .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.